molecular formula C21H20Cl2N2OS B4076293 N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide

N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4076293
M. Wt: 419.4 g/mol
InChI Key: VVDDOAKEOOKMCN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The phenyl and propyl groups can be introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond between the thiazole derivative and the 2,4-dichlorophenylpropanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N-(4-phenylthiazol-2-yl)acetamide
  • N-(2,4-dichlorophenyl)-N-(4-phenyl-5-methylthiazol-2-yl)butanamide

Uniqueness

N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the propyl group, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2OS/c1-3-8-18-20(14-9-6-5-7-10-14)24-21(27-18)25(19(26)4-2)17-12-11-15(22)13-16(17)23/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDDOAKEOOKMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 4
N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 5
N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
N-(2,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide

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